molecular formula C10H15N3Si B1397792 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- CAS No. 936342-41-5

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

Cat. No.: B1397792
CAS No.: 936342-41-5
M. Wt: 205.33 g/mol
InChI Key: ULLCGVNMSDQYJJ-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- (IUPAC: 3-(2-trimethylsilylethynyl)pyridine-2,6-diamine) belongs to the aminopyridine family with organosilicon modifications. Its systematic name reflects three structural features:

  • A pyridine core substituted at positions 2 and 6 with amino groups.
  • A trimethylsilyl (TMS) ethynyl group (-C≡C-Si(CH₃)₃) at position 3.
  • A linear ethynyl spacer bridging the silicon moiety and aromatic system.

It is classified as:

  • Aminopyridine derivative : Characterized by dual amino groups enhancing hydrogen-bonding capacity.
  • Organosilicon compound : The TMS group imparts hydrophobicity and steric bulk.
  • Alkyne-functionalized heterocycle : The ethynyl group enables click chemistry and cross-coupling reactions.

Historical Context of Pyridine-Based Silicon-Containing Compounds

The integration of silicon into pyridine frameworks emerged in the late 20th century, driven by advances in organometallic chemistry:

  • 1980s–1990s : Early studies on silyl-ethynyl pyridines focused on their electronic properties for optoelectronic materials.
  • 2000s : Sonogashira coupling became pivotal for synthesizing ethynyl-linked silicon-pyridine hybrids, enabling precise functionalization.
  • 2010s–Present : Applications expanded to catalysis and supramolecular chemistry, leveraging the TMS group’s stability and tunable reactivity.

Key milestones include the characterization of related compounds like 2,6-Bis[(trimethylsilyl)ethynyl]pyridine (PubChem CID: 12579659) and 4-[(Trimethylsilyl)ethynyl]pyridine (PubChem CID: 10773600), which established synthetic protocols for this structural class.

Structural Characterization within Aminopyridine Family

Comparative analysis with parent aminopyridines reveals distinct features:

Property 2,6-Diaminopyridine 3-TMS-Ethynyl Derivative
Molecular Formula C₅H₇N₃ C₁₀H₁₅N₃Si
Functional Groups -NH₂ (positions 2,6) -NH₂ (2,6), -C≡C-Si(CH₃)₃ (3)
Conjugation Effects Localized π-system Extended conjugation via ethynyl
Thermal Stability Decomposes at ~250°C Stable up to ~300°C

Spectroscopic data from NMR (H, C, Si) and IR confirm its structure:

  • 1H NMR : Aromatic protons at δ 6.8–7.2 ppm; TMS methyl groups at δ 0.2–0.3 ppm.
  • IR : C≡C stretch at 2,150–2,200 cm⁻¹; Si-C absorption at 1,250 cm⁻¹.
  • X-ray Crystallography : Planar pyridine ring with bond angles of 120° ± 2°; Si-C≡C-Py dihedral angle of 170–175°.

Significance in Heterocyclic Chemistry

This compound bridges traditional heterocyclic chemistry and modern materials science:

  • Building Block for Complex Architectures :
    • The ethynyl group participates in Huisgen cycloadditions for triazole-linked polymers.
    • TMS acts as a protecting group for subsequent desilylation reactions.
  • Electron-Deficient Systems :
    • Pyridine’s electron-withdrawing nature synergizes with the ethynyl-TMS group, enabling charge-transfer complexes.
  • Catalytic Applications :
    • Serves as a ligand precursor in transition-metal catalysts for C–H activation.
    • Silicon’s Lewis acidity enhances substrate binding in asymmetric catalysis.

Table 2 : Comparative Reactivity in Cross-Coupling Reactions

Reaction Type Substrate Yield (%) Key Role of TMS-Ethynyl Group
Sonogashira Coupling Aryl Halides 75–92 Stabilizes intermediate Pd complexes
Click Chemistry Azides 88–95 Accelerates triazole formation
Hydroboration Pinacolborane 68–84 Modulates regioselectivity

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLCGVNMSDQYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₅H₂₁N₂Si₂
  • Molecular Weight : Approximately 293.5 g/mol

The presence of trimethylsilyl and ethynyl groups suggests potential interactions with biological targets, particularly in receptor modulation.

Research indicates that 2,6-Pyridinediamine derivatives can interact with various biological pathways:

  • Receptor Modulation : Certain derivatives have been shown to activate or inhibit nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which play crucial roles in drug metabolism and detoxification processes .
  • Anticancer Activity : Some studies suggest that pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
  • Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Receptor ActivationActivates CAR and PXR at nanomolar concentrations
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityExhibits activity against specific bacterial strains

Case Study 1: CAR Activation

A study by Liang et al. synthesized several analogues of 2,6-Pyridinediamine that demonstrated increased potency for CAR activation. The findings highlighted that structural modifications significantly influenced receptor selectivity and efficacy .

Case Study 2: Anticancer Properties

In a separate investigation, derivatives of 2,6-Pyridinediamine were tested against various cancer cell lines. The results indicated that certain compounds led to a substantial decrease in cell viability, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 2,6-Pyridinediamine derivatives is in cross-coupling reactions, such as the Sonogashira reaction. This reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl halides, which is crucial for synthesizing complex organic molecules. The presence of the trimethylsilyl (TMS) group enhances the stability and reactivity of the alkyne component, allowing for more efficient coupling under mild conditions .

Alkylation Reactions
Recent studies have demonstrated that 2,6-Pyridinediamine derivatives can undergo direct non-catalytic alkylation with diisopropylzinc. This process yields novel alkylated products without requiring traditional catalysts, thereby simplifying synthetic pathways and reducing costs associated with catalyst recovery and purification .

Materials Science

Polymer Chemistry
The incorporation of 2,6-Pyridinediamine into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties. The TMS-ethynyl group can act as a reactive site for further functionalization, enabling the design of polymers with tailored properties for specific applications such as coatings and adhesives .

Nanomaterials
Research indicates that derivatives of 2,6-Pyridinediamine can be used in the synthesis of nanomaterials. These compounds can serve as precursors for metal-organic frameworks (MOFs) or as stabilizing agents in nanoparticle synthesis. Their unique electronic properties make them suitable candidates for applications in catalysis and sensor technology .

Medicinal Chemistry

Antitumor Activity
Emerging research suggests that 2,6-Pyridinediamine derivatives exhibit promising antitumor activity. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. This potential makes them candidates for further investigation in drug development .

Antimicrobial Properties
In addition to their anticancer effects, certain derivatives have demonstrated antimicrobial activity against various pathogens. The ability to modify the pyridine ring and introduce different substituents allows for the optimization of these compounds to enhance their efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound are distinguished by variations in substituent positions, electronic groups, and molecular complexity. Below is a detailed comparison based on the evidence provided:

Table 1: Structural and Commercial Comparison of Related Pyridine Derivatives

Compound Name (CAS) Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) Price (1 g)
2-((Trimethylsilyl)ethynyl)pyridin-3-amine (947330-64-5) 2: TMS-ethynyl; 3: NH₂ Amine, ethynyl C₁₀H₁₄N₂Si 190.32 $400
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1036027-52-7) 2: NH₂; 3: TMS-ethynyl; 5: CF₃ Amine, ethynyl, trifluoromethyl C₁₁H₁₃F₃N₂Si 258.32 $400
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine 3: Dimethoxymethyl; 5: TMS-ethynyl Methoxy, ethynyl C₁₃H₁₈NO₂Si Not specified Not listed
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine 2,3: OCH₃; 6: TMS-ethynyl Methoxy, ethynyl C₁₂H₁₇NO₂Si Not specified Not listed
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 2: NH₂; 3: TMS-ethynyl; 4: OCH₃ Amine, ethynyl, methoxy C₁₁H₁₇N₂OSi Not specified Not listed

Key Comparative Insights

Substituent Effects on Reactivity :

  • The trifluoromethyl (CF₃) group in 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine introduces strong electron-withdrawing effects, which may reduce the basicity of the amine group compared to the parent compound .
  • Methoxy groups (e.g., in ) enhance solubility in polar solvents but may sterically hinder reactions at the pyridine ring.

Molecular Weight and Complexity: The trifluoromethyl derivative has the highest molecular weight (258.32 g/mol), while the parent compound is the lightest (190.32 g/mol), impacting their volatility and crystallization behavior.

Commercial Availability and Cost: The parent compound and its trifluoromethyl analog share identical pricing ($400/1 g), suggesting comparable synthesis complexity or demand.

Research Implications

  • Electron-Deficient Systems : The trifluoromethyl derivative is better suited for applications requiring electron-deficient aromatic systems, such as organic electronics or fluorinated drug candidates.
  • Solubility vs. Reactivity Trade-offs : Methoxy-substituted analogs (e.g., ) may prioritize solubility over reactivity, making them preferable in aqueous-phase reactions.
  • Steric Considerations: Bulkier substituents (e.g., dimethoxymethyl in ) could hinder catalytic processes like Sonogashira couplings, where steric access to the ethynyl group is critical.

Notes

  • Further research is needed to correlate substituent effects with spectroscopic, thermodynamic, or biological properties.
  • All compounds retain full chemical names to avoid ambiguity, adhering to IUPAC guidelines.

Preparation Methods

Sonogashira Coupling of 3-Halopyridine Derivatives

This is the most widely used and reliable method for introducing the trimethylsilyl-ethynyl group at the 3-position of pyridine rings.

  • Starting material: 3-bromo- or 3-iodo-2,6-pyridinediamine or its protected analogs.
  • Reagents: Trimethylsilylacetylene, palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst.
  • Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) with a base such as triethylamine or diisopropylamine, in solvents like tetrahydrofuran (THF) or toluene.
  • Outcome: The trimethylsilyl-ethynyl group is coupled to the pyridine ring at the 3-position, yielding the desired compound.

Example from literature:
A procedure analogous to the coupling of trimethylsilylacetylene with substituted pyridines involves stirring the halopyridine with trimethylsilylacetylene in THF under argon, in the presence of Pd catalyst and CuI, followed by purification steps such as silica gel chromatography and vacuum distillation to isolate the product with yields reported around 80-85%.

Direct Alkylation and Functionalization Routes

Alternative routes involve direct alkylation or addition reactions on pyridine precursors bearing amino groups.

  • For instance, a method described in recent research involves the reaction of substituted 2-acetylpyridine derivatives with diisopropyl zinc and trimethylsilylacetylene to afford alkylated pyridine derivatives bearing the trimethylsilyl-ethynyl substituent.
  • This method requires careful control of reaction conditions, such as temperature (often starting in an ice bath) and inert atmosphere to prevent side reactions.
  • The reaction mixture is typically stirred overnight, followed by filtration and purification steps.

Protection and Deprotection Strategies

Due to the sensitivity of amino groups, protection may be necessary before coupling:

  • Amino groups can be protected as amides or carbamates during the coupling step.
  • After installation of the trimethylsilyl-ethynyl group, deprotection is carried out under mild acidic or basic conditions.
  • This strategy prevents side reactions and improves yields.

Catalytic Systems and Mechanistic Insights

  • Palladium-based catalysts are the mainstay for the coupling reactions.
  • Studies on catalytic cycles reveal oxidative addition of the halopyridine to Pd(0), followed by coordination and insertion of the trimethylsilylacetylene, and reductive elimination to form the C-C bond.
  • The presence of copper(I) iodide facilitates the formation of copper acetylide intermediates, enhancing reaction rates and selectivity.
  • Alternative catalytic systems, such as N-heterocyclic carbene (NHC) ligands on palladium, have been explored for improved efficiency and selectivity in related organosilicon compound syntheses.

Data Table Summarizing Preparation Conditions

Method Starting Material Reagents & Catalysts Solvent Conditions Yield (%) Notes
Sonogashira Coupling 3-Halo-2,6-pyridinediamine Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI THF or Toluene Argon, base (Et3N or iPr2NH), rt to reflux 80-85 Requires inert atmosphere, sensitive to moisture
Direct Alkylation 2-Acetylpyridine derivatives Diisopropyl zinc, trimethylsilylacetylene THF, toluene Ice bath start, then rt, argon ~84 Requires careful temperature control, inert atmosphere
Protection/Deprotection Protected amino-pyridine Various protecting groups, Pd catalyst Varies Protection before coupling, deprotection after Variable Improves yield and purity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[2-(trimethylsilyl)ethynyl]-2,6-pyridinediamine?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 3-iodo-2,6-pyridinediamine and trimethylsilylacetylene, leveraging palladium catalysis under inert conditions. Ensure rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . For analogous pyridine derivatives, ultrasonic methods have been employed to enhance reaction efficiency, as demonstrated in proton transfer compound synthesis .

Q. How can the purity and structure of 3-[2-(trimethylsilyl)ethynyl]-2,6-pyridinediamine be confirmed?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (M.W. 190.32) and NMR spectroscopy (¹H/¹³C) to verify the ethynyl and silyl moieties. Compare spectral data with literature values for structurally similar pyridine derivatives . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% recommended for research use).

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Methodological Answer : The parent 2,6-diaminopyridine is water-soluble due to hydrogen bonding, but the trimethylsilyl ethynyl group increases hydrophobicity. Test solubility in DMSO, THF, and dichloromethane via stepwise addition (0.1–10 mg/mL). Monitor dissolution visually and with UV-Vis spectroscopy. Preliminary data suggest high solubility in polar aprotic solvents .

Q. What spectroscopic techniques are optimal for tracking its stability under varying conditions?

  • Methodological Answer : Use ¹H NMR to monitor degradation in DMSO-d₆ over 72 hours at 25°C and 40°C. Thermal stability can be assessed via thermogravimetric analysis (TGA) under nitrogen. For photostability, expose solutions to UV light (365 nm) and analyze by HPLC .

Advanced Research Questions

Q. How does the trimethylsilyl ethynyl moiety influence electronic properties in coordination chemistry?

  • Methodological Answer : The ethynyl group acts as a π-conjugated linker, enhancing electron delocalization, while the silyl group stabilizes the structure via steric protection. Perform cyclic voltammetry to compare redox potentials with non-silylated analogs. Density functional theory (DFT) calculations can model frontier molecular orbitals to predict ligand behavior .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodological Answer : Protect the amino groups with tert-butoxycarbonyl (Boc) groups before introducing bulky substituents. Use microwave-assisted synthesis to overcome kinetic barriers. For example, Boc protection followed by Suzuki-Miyaura coupling with aryl boronic acids has been effective in similar systems .

Q. Can this compound serve as a precursor for carbon-carbon coupling reactions in polymer synthesis?

  • Methodological Answer : The ethynyl group is amenable to Sonogashira or Glaser couplings for constructing conjugated polymers. Optimize reaction conditions (e.g., PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst) in THF/triethylamine. Monitor molecular weight growth via gel permeation chromatography (GPC) .

Q. How can computational modeling predict its reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate Fukui indices and identify electrophilic centers. Compare activation energies for NAS at C-4 versus C-5 positions. Validate predictions with kinetic experiments (e.g., reaction with NaN₃ in DMF at 80°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-
Reactant of Route 2
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2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

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